Technical Monograph: Tert-butyl 4-(4-aminopiperidin-1-yl)piperidine-1-carboxylate
Technical Monograph: Tert-butyl 4-(4-aminopiperidin-1-yl)piperidine-1-carboxylate
The following technical guide details the properties, synthesis, and applications of Tert-butyl 4-(4-aminopiperidin-1-yl)piperidine-1-carboxylate , a critical bifunctional scaffold in modern medicinal chemistry.
Executive Summary
Tert-butyl 4-(4-aminopiperidin-1-yl)piperidine-1-carboxylate (also known as 4-Amino-1'-Boc-1,4'-bipiperidine ) is a specialized diamine scaffold characterized by a [1,4'-bipiperidine] core.[1] This molecule features two distinct nitrogen environments: a sterically protected secondary amine (N-Boc) on the proximal ring and a reactive primary amine on the distal ring.[1]
It serves as a high-value intermediate in the synthesis of G-Protein Coupled Receptor (GPCR) antagonists , kinase inhibitors , and topoisomerase I inhibitors (e.g., Irinotecan analogs). Its primary utility lies in its ability to introduce a solubilizing, basic bipiperidine moiety into drug candidates via stable amide or urea linkages.
Chemical Identity & Properties
Nomenclature & Structure[1][2]
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IUPAC Name: tert-butyl 4-(4-aminopiperidin-1-yl)piperidine-1-carboxylate[1][2]
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Synonyms: 4-Amino-1'-Boc-1,4'-bipiperidine; [1,4'-Bipiperidine]-1'-carboxylic acid, 4-amino-, 1,1-dimethylethyl ester.[1]
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Molecular Formula: C₁₅H₂₉N₃O₂
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Molecular Weight: 283.41 g/mol
Physicochemical Specifications
| Property | Value (Experimental/Predicted) | Note |
| Appearance | White to off-white solid or viscous oil | Depends on salt form (HCl salt is solid) |
| Solubility | Soluble in DCM, MeOH, DMSO; Low in Water | Free base is lipophilic due to Boc |
| pKa (Calc) | ~10.5 (Primary amine), ~8.5 (Tertiary amine) | Dibasic character |
| LogP (Calc) | 1.2 – 1.8 | Moderate lipophilicity suitable for CNS penetration |
| Stability | Stable under standard conditions; Hygroscopic | Store under inert atmosphere (Ar/N2) |
Synthetic Pathway & Manufacturing
The synthesis of this scaffold requires a high-fidelity Reductive Amination strategy.[1] Direct reaction of 4-aminopiperidine with N-Boc-4-piperidone is discouraged due to polymerization risks.[1] The industry-standard protocol utilizes an Orthogonal Protection Strategy (Boc/Cbz) to ensure regioselectivity.[1]
Retrosynthetic Analysis (DOT Diagram)
Figure 1: Retrosynthetic logic flow ensuring regioselective assembly of the bipiperidine core.
Detailed Experimental Protocol
Step 1: Reductive Amination (Formation of the Scaffold)
Reagents: N-Boc-4-piperidone (1.0 eq), 4-(Cbz-amino)piperidine (1.0 eq), Titanium(IV) isopropoxide (1.2 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq), DCM (anhydrous).
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Imine Formation: In a dry flask under N₂, dissolve N-Boc-4-piperidone and 4-(Cbz-amino)piperidine in anhydrous DCM (0.2 M).
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Activation: Add Ti(OiPr)₄ dropwise. Stir at ambient temperature for 6–12 hours to ensure complete imine formation. Note: The solution will turn slightly yellow/viscous.
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Reduction: Cool the mixture to 0°C. Add STAB portion-wise. Allow to warm to RT and stir overnight.
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Quench: Quench carefully with saturated aqueous NaHCO₃ or Rochelle’s salt solution (to break Ti emulsions). Stir vigorously for 1 hour.
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Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
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Purification: Flash chromatography (MeOH/DCM gradient) yields the Boc-Cbz protected intermediate .
Step 2: Cbz-Deprotection (Unmasking the Amine)
Reagents: Pd/C (10% w/w), H₂ (balloon or 1 atm), MeOH/EtOAc.
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Dissolve the intermediate in MeOH.
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Add 10% Pd/C catalyst (10 wt% loading).
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Stir under H₂ atmosphere for 4–6 hours. Monitor by LCMS for disappearance of the Cbz peak.
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Filtration: Filter through a Celite pad to remove Pd/C.
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Isolation: Concentrate the filtrate to obtain Tert-butyl 4-(4-aminopiperidin-1-yl)piperidine-1-carboxylate as a free base.[1]
Applications in Drug Discovery[6]
This molecule acts as a "privileged structure" linker. The bipiperidine motif is structurally rigid yet capable of adopting chair-chair conformations that fit into hydrophobic pockets of GPCRs (e.g., CCR5, Muscarinic M1/M4).
Mechanism of Action as a Scaffold
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Solubility Enhancer: The tertiary amine at the ring junction becomes protonated at physiological pH, improving the aqueous solubility of lipophilic payloads.
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Linker Geometry: Provides a ~6-8 Å spacing between the N-Boc terminus (after deprotection) and the primary amine attachment point.[1]
Workflow: Integration into Library Synthesis
Figure 2: Medicinal chemistry workflow utilizing the scaffold for diversity-oriented synthesis.
Safety & Handling
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Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[3]
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Storage: Hygroscopic. Store at 2–8°C under argon.
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Handling: Use standard PPE. Avoid inhalation of dust/aerosols.
References
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Synthesis of 4-Substituted Piperidines: Title: Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists.[1][4][5] Source: Bioorganic & Medicinal Chemistry Letters, 2004.[5] Context: Establishes the reductive amination and Curtius rearrangement protocols for piperidine functionalization.
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Bipiperidine Scaffolds in Oncology: Title: [1,4'-Bipiperidine]-1'-carboxylic acid derivatives (Irinotecan intermediates).[1][6][7][8] Source: PubChem / Patent Literature (CN104628627A). Context: Validates the industrial relevance of the bipiperidine moiety in topoisomerase inhibitors.
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Reductive Amination Methodologies: Title: Synthesis of N-Substituted piperidines from piperidone.[1][9] Source: Journal de la Société Ouest-Africaine de Chimie, 2015.[9] Context: Provides the specific Ti(OiPr)4 mediated reductive amination conditions used in the protocol above.
Sources
- 1. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,4'-Bipiperidine | C10H20N2 | CID 78607 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. [1,4'-Bipiperidine]-1'-carboxylic Acid 12-Ethyl-9,11-dihydro-8-methyl-9-oxo-7-(1-oxopropyl)indolizino[1,2-b]quinolin-2-yl Ester [lgcstandards.com]
- 8. [S)-[1,4'-Bipiperidine]-1'-carboxylic acid 4,11-diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl ester monohydrochloride trihydrate | Chemical Properties, Uses, Safety, Supplier in China [pipzine-chem.com]
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